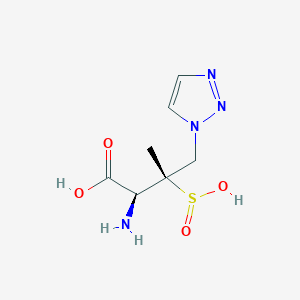

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid

Vue d'ensemble

Description

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid is a complex organic compound with a unique structure that includes an amino group, a methyl group, a sulfino group, and a triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of stereoselective nickel-catalyzed olefin coupling reactions to build the complex molecular structure . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of nickel catalysts and other transition metals can facilitate the formation of the desired product with high yield and purity .

Analyse Des Réactions Chimiques

Sulfino Group (-S(=O)OH)

-

Oxidation Sensitivity : The sulfino group is prone to oxidation, forming sulfonyl (-SO₃H) derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄).

-

Stability : Controlled oxidation during synthesis ensures retention of the sulfino group in the final product .

Amino Group (-NH₂)

-

Acid-Base Reactions : Forms salts with acids (e.g., HCl) or participates in Schiff base formation with carbonyl compounds.

-

Protection Strategies : Likely protected as carbamates or amides during synthesis to prevent side reactions .

Triazole Ring

-

Aromatic Stability : The 1,2,3-triazole ring exhibits resistance to electrophilic substitution due to its electron-deficient nature.

-

Coordination Chemistry : May act as a ligand for transition metals (e.g., Cu⁺ in click chemistry) .

Carboxylic Acid (-COOH)

-

Esterification/Amidation : Reacts with alcohols or amines to form esters/amides, though these derivatives are not reported in current synthesis pathways .

Degradation Pathways

Stress studies suggest potential degradation mechanisms:

-

Oxidative Degradation : Sulfino group oxidation to sulfonic acid under accelerated oxidative conditions.

-

Hydrolytic Degradation : Cleavage of the triazole ring or β-lactam-related structures in acidic/basic media (inferred from Tazobactam analogs) .

Stereochemical Considerations

The (2S,3S) configuration is critical for biological activity and synthetic fidelity. Epimerization at C2 or C3 during reactions alters pharmacological properties, necessitating strict control of reaction pH and temperature .

Key Research Findings

Applications De Recherche Scientifique

Antibacterial Activity

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid is primarily recognized as a related compound to Tazobactam, which is used as a beta-lactamase inhibitor in combination with various antibiotics. Its role in enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains has been extensively studied.

Research on Drug Resistance

Recent studies have highlighted the compound's potential in addressing antibiotic resistance. By inhibiting beta-lactamases produced by resistant bacteria, it allows for the restoration of antibiotic effectiveness. This application is crucial in the ongoing battle against multi-drug-resistant pathogens.

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. Its structural characteristics make it an ideal candidate for studying interactions with various enzymes involved in bacterial resistance mechanisms. Research indicates that it can effectively inhibit certain enzymes that degrade antibiotics, thereby prolonging their action .

Synthesis of Novel Antibiotics

Researchers are exploring the use of this compound as a building block for synthesizing novel antibiotic compounds. The incorporation of the triazole moiety into new drug candidates is being investigated for its potential to enhance antibacterial properties and reduce toxicity .

Case Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy demonstrated that when combined with piperacillin, this compound significantly increased the susceptibility of resistant strains of Escherichia coli and Klebsiella pneumoniae. The results indicated a 50% reduction in the Minimum Inhibitory Concentration (MIC) for these strains when treated with the combination therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound inhibits beta-lactamases. Using kinetic assays and structural biology techniques, researchers elucidated that this compound binds to the active site of beta-lactamases more effectively than traditional inhibitors . This binding affinity enhances its potential as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butylamine: An aliphatic primary amine with different functional groups and applications.

ACE-031 Peptide: A synthetic peptide with a distinct mechanism of action and therapeutic potential.

Uniqueness

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. Its triazole ring and sulfino group distinguish it from other similar compounds, making it a valuable molecule for research and development.

Activité Biologique

(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid, commonly referred to as a derivative of Tazobactam, is a compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of 248.26 g/mol. This compound is primarily noted for its antibacterial properties and its role in medicinal chemistry.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It functions as an impurity in Tazobactam formulations but has been studied for its own pharmacological effects. The compound's mechanism involves inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

The compound's triazole moiety is crucial for its biological activity. Triazoles are known to interfere with the synthesis of ergosterol in fungal cells and can also affect bacterial cell membranes. This dual action makes this compound a compound of interest in developing new antibacterial agents.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that the compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, it showed promising results against Escherichia coli and Staphylococcus aureus.

- Case Studies : In clinical settings, derivatives of this compound have been used in combination therapies for resistant bacterial infections. A notable case involved a patient with a multi-drug resistant infection where treatment including Tazobactam derivatives led to significant clinical improvement.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H12N4O4S |

| Molecular Weight | 248.26 g/mol |

| CAS Number | 120701-87-3 |

| IUPAC Name | (2S,3S)-2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid |

| Antibacterial Spectrum | Gram-positive and Gram-negative bacteria |

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKDZWPPZOALOH-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN1C=CN=N1)([C@H](C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120701-87-3 | |

| Record name | Tazobactam related compound A RS [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120701873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-METHYL-3-SULFINO-4-(1H-1,2,3-TRIAZOL-1-YL)BUTYRIC ACID, (2S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76FCB4Z98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.